Molecular Scaffold Confirmation and Purity Benchmarking for Screening Probe Integrity
Differentiation begins with unambiguous structural confirmation. The target compound's identity is verified against its parent pteridine core and generic substituted variants through key computed descriptors [1]. Its IUPAC name, 2-N-[2-(dimethylamino)ethyl]-4-N-(4-methoxyphenyl)pteridine-2,4-diamine, precisely defines the atom connectivity, differentiating it from numerous other N2,N4-disubstituted isomers [1]. The exact mass (339.18075832 Da) and topological polar surface area (73.77 Ų) provide absolute benchmarks for compound characterization and purity assessment, essential for reproducible research.
| Evidence Dimension | Molecular Formula, Exact Mass, and Polar Surface Area |
|---|---|
| Target Compound Data | Formula: C₁₇H₂₁N₇O; Exact Mass: 339.18075832 Da; TPSA: 73.77 Ų |
| Comparator Or Baseline | Unsubstituted pteridine-2,4-diamine core (Formula: C₆H₆N₆; Exact Mass: 162.0654 Da) |
| Quantified Difference | Δ Exact Mass: +177.1 Da; Δ TPSA: increase from core scaffold |
| Conditions | Computed properties derived by PubChem (OEChem, Cactvs) and Molinspiration. |
Why This Matters
These metrics serve as a unique digital fingerprint for procurement, enabling unequivocal identity verification with analytical techniques like LCMS and ensuring the correct, well-defined chemical probe is used, not a vaguely described 'pteridine derivative'.
- [1] PubChem. (n.d.). Compound Summary for CID 16910813, [2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
